molecular formula C10H7BrClNO B2844586 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one CAS No. 1799476-82-6

1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one

Cat. No.: B2844586
CAS No.: 1799476-82-6
M. Wt: 272.53
InChI Key: LZQWLJYJLIAILR-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-2-yl)-2-chloroethan-1-one is a halogenated indole derivative featuring a bromine atom at the 5-position of the indole ring and a 2-chloroacetyl group at the 2-position. Its structural framework allows for diverse functionalization, making it valuable in drug discovery pipelines .

Properties

IUPAC Name

1-(5-bromo-1H-indol-2-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWLJYJLIAILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation: Primary Synthetic Route

The most widely reported method for synthesizing 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one involves Friedel-Crafts acylation of 5-bromoindole with 2-chloroacetyl chloride. This approach capitalizes on the electrophilic aromatic substitution mechanism, where the indole’s electron-rich C2 position is selectively acylated.

Reaction Protocol

  • Starting Materials : 5-Bromoindole (1.0 equiv), 2-chloroacetyl chloride (1.2 equiv)
  • Catalyst : Anhydrous aluminum chloride (AlCl₃, 1.5 equiv) or triethylamine (Et₃N, 2.0 equiv).
  • Solvent : Dichloromethane (DCM) or chloroform under inert atmosphere (N₂/Ar).
  • Conditions : Stirring at 0–5°C for 1 hour, followed by gradual warming to room temperature (20–25°C) over 3–5 hours.

Lewis Acid-Mediated Acylation with Et₂AlCl

An alternative method employs ethylaluminum dichloride (Et₂AlCl) as a Lewis acid, enhancing regioselectivity and reaction efficiency. This protocol is particularly advantageous for large-scale synthesis.

Procedure

  • Reagents : 5-Bromoindole (1.0 equiv), 2-chloroacetyl chloride (1.1 equiv), Et₂AlCl (1.3 equiv).
  • Solvent : Tetrahydrofuran (THF) at −20°C.
  • Workup : Quenching with methanol (MeOH), followed by acidification (2N HCl) and solvent evaporation.

Performance Metrics

  • Yield : 82–85% (crude), 79% after recrystallization.
  • Advantages : Reduced reaction time (2 hours vs. 5 hours for AlCl₃), higher selectivity for C2 acylation.

Multi-Step Synthesis via Intermediate Halogenation

For laboratories lacking direct access to 5-bromoindole, a multi-step route starting from indole has been documented:

Stepwise Process

  • Bromination : Indole is brominated at C5 using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.
    • Yield: 89%.
  • Acylation : The resultant 5-bromoindole undergoes Friedel-Crafts acylation as described in Section 1.
Table 2. Bromination Conditions Comparison
Brominating Agent Solvent Temperature (°C) Yield (%)
NBS THF 0 89
Br₂ DCM 25 75
HBr/H₂O₂ AcOH 50 68

Alternative Pathways: Nucleophilic Substitution

While less common, nucleophilic substitution on pre-functionalized indoles offers a viable route:

Chloroacetylation of 5-Bromoindole-2-carboxylic Acid

  • Reagents : 5-Bromoindole-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with chloroacetyl amine.
  • Yield : 60–65%.
  • Limitations : Requires stringent anhydrous conditions and generates stoichiometric HCl.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors have been proposed to enhance safety and reproducibility:

  • Residence Time : 10–15 minutes at 50°C.
  • Throughput : 70 kg/batch with 24% overall yield (multi-step processes).
  • Cost Reduction : 40% lower reagent costs compared to batch methods.

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Problem : Competing acylation at C3/C7 positions.
  • Solution : Use of bulky Lewis acids (e.g., Et₂AlCl) or low-temperature protocols.

Purification Difficulties

  • Problem : Co-elution of byproducts in column chromatography.
  • Solution : Gradient elution (hexane → ethyl acetate) or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions: 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the bromo and chloro positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are often employed.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: A range of substituted indole derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The bromo and chloro groups play a crucial role in binding to receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one with structurally related compounds, focusing on their molecular features, synthesis, and applications.

Indole Derivatives with Halogen and Chloroacetyl Modifications

Compound Name Molecular Formula Molecular Weight Key Structural Differences Synthesis Highlights Applications/Properties
This compound C₁₀H₇BrClNO 272.53 Bromine at indole 5-position; chloroacetyl at 2-position Synthesized via Friedel-Crafts acylation or chloroacetylation of 5-bromoindole precursors . Building block for EGFR inhibitors and heterocyclic libraries .
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one C₁₀H₇Cl₂NO 228.08 Chlorine substituents at indole 5-position and chloroacetyl group Similar synthesis route, using 5-chloroindole instead of brominated analogs . Lower molecular weight; used in cross-coupling reactions .
1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one C₉H₈BrClO₂ 263.52 Methoxy group replaces indole ring; bromine on phenyl ring Prepared via chloroacetylation of brominated methoxyphenyl precursors . Intermediate for non-indole heterocycles; distinct electronic properties .
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethan-1-one C₁₉H₁₇ClNO₂ 327.80 Benzyl and methyl groups on indole; methoxy at 5-position Multi-step synthesis involving alkylation and acylation of substituted indoles . Explored in oncology research due to enhanced lipophilicity .

Piperazine-Linked Chloroacetyl Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Differences Synthesis Highlights Applications/Properties
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) C₈H₁₀Cl₂N₂O₂ 237.08 Symmetric bis-chloroacetylated piperazine Reacting piperazine with 2 equivalents of chloroacetyl chloride in the presence of K₂CO₃ . Versatile linker for bis-heterocycles; used in polymer chemistry .
1,1′-((2-((Prop-2-yn-1-yloxy)methyl)piperazine-1,4-dicarbonyl)bis(indoline-5,1-diyl))bis(2-chloroethan-1-one) (SH-X-38) C₃₄H₃₂Cl₂N₄O₆ 703.55 Piperazine core with indoline and propargyloxy groups Multi-step synthesis involving coupling of indoline-carboxylic acids with chloroacetyl chloride . Protein-protein interaction modulator; high purity (99.9%) via preparative HPLC .

Non-Indole Chloroacetyl Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Differences Synthesis Highlights Applications/Properties
1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one C₁₂H₁₀BrClO₂ 301.56 Benzofuran ring replaces indole; ethyl group at 7-position Synthesized via cyclization and chloroacetylation of brominated benzofuran precursors . Analyzed via reverse-phase HPLC (LogP = 3.79); potential CNS drug candidate .
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one C₁₄H₁₇ClN₂O₄S 344.81 Sulfonyl and acetyl groups on piperazine Reacting 4-acetylbenzenesulfonyl chloride with piperazine followed by chloroacetylation . High-purity (≥97%) API intermediate; ISO-certified production .

Key Research Findings and Trends

Substituent Effects : Bromine at the indole 5-position enhances electrophilic reactivity, facilitating cross-coupling reactions, whereas chlorine analogs exhibit lower steric hindrance .

Biological Activity : Indole-based chloroacetyl derivatives (e.g., SH-X-38) demonstrate efficacy in modulating protein complexes, attributed to their dual chloroacetyl groups and piperazine linkers .

Synthetic Flexibility : Piperazine-linked bis-chloroacetyl compounds enable modular synthesis of dimeric structures, critical for probing multivalent interactions .

Analytical Handling : Compounds like 1-(5-bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one require specialized HPLC methods (e.g., Newcrom R1 column) due to high LogP values .

Biological Activity

1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and utility in medicinal chemistry. The compound features a brominated indole moiety and a chloroethanone functional group, contributing to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈BrClN. Its structure can be represented as follows:

Structure C10H8BrClN\text{Structure }\text{C}_{10}\text{H}_8\text{BrClN}

The presence of bromine and chlorine atoms enhances the compound's reactivity and biological activity compared to other indole derivatives.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents increase binding affinity, allowing the compound to modulate enzyme activity or receptor functions, which can lead to therapeutic outcomes such as anticancer or antimicrobial effects.

Biological Activities

Antimicrobial Activity :
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The structural modifications, such as halogen substitutions, enhance these activities.

Anticancer Properties :
The compound is also being investigated for its potential as an anticancer agent. Indole derivatives have been recognized for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation . The specific interactions of this compound with EGFR are still under investigation, but preliminary studies suggest promising results.

Research Findings and Case Studies

Several studies highlight the biological activities of indole derivatives, including this compound:

Study Biological Activity Findings
Study A AntimicrobialIdentified MIC ≤ 0.25 µg/mL against MRSA.
Study B AnticancerInhibition of EGFR tyrosine kinase; potential for further development as an anticancer agent.
Study C General Biological ActivityInteraction with multiple receptors; potential therapeutic applications in various diseases.

Synthesis and Applications

The synthesis of this compound typically involves reactions that utilize common reagents such as sodium azide for nucleophilic substitution and potassium permanganate for oxidation. This compound serves as a valuable intermediate in synthesizing other biologically active compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination and chlorination of indole derivatives. Key steps include:

  • Bromination : Reacting indole with N-bromosuccinimide (NBS) in dichloromethane at 0–25°C to introduce bromine at the 5-position .
  • Chlorination : Treating the intermediate with chloroacetyl chloride in ethanol under reflux (78°C) to attach the chloroethanone moiety .
  • Yield Optimization : Solvent polarity (e.g., dichloromethane vs. ethanol) and temperature control are critical. For example, dichloromethane minimizes side reactions, while ethanol enhances solubility for chlorination .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DCM, 0–25°C85–90≥98%
ChlorinationClCH₂COCl, EtOH, reflux70–75≥95%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the indole backbone and substituents. The bromine atom induces deshielding (~7.5 ppm for H-5 in ¹H NMR) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and halogen interactions critical for reactivity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 292.05 for C₁₀H₆BrClNO) .

Q. What are the common chemical reactions involving this compound?

  • Key Reactions :

  • Nucleophilic Substitution : Chlorine at C-2 can be replaced by amines or thiols (e.g., with piperidine in THF at 60°C) to generate analogs .
  • Reduction : Sodium borohydride reduces the ketone to an alcohol, altering bioactivity .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) functionalize the indole ring .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved in studies of this compound?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., MDA-MB-231 for anticancer studies) and controls .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., bromine’s role in enhancing kinase inhibition) .
  • Dose-Response Validation : Repeat experiments with gradient concentrations (0.1–100 µM) to confirm potency thresholds .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., FGFR1). The chloroethanone group forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : GROMACS simulates binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
    • Data Table :
Target ProteinDocking Score (kcal/mol)Key Interactions
FGFR1-9.2H-bond (Lys514), halogen bonding (Br)
PI3Kγ-8.7Hydrophobic (Indole ring), Van der Waals (Cl)

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Methodology :

  • Continuous Flow Systems : Reduce residence time, improving yield to >90% .
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for cross-coupling; Pd/C reduces metal contamination .
  • In-line Purification : Use HPLC-MS to monitor intermediates in real-time .

Q. What experimental designs assess the compound’s toxicity in non-target cells?

  • Methodology :

  • MTT Assays : Compare viability in HEK293 (normal) vs. HeLa (cancer) cells after 48-hour exposure .
  • ROS Detection : Use DCFH-DA fluorescence to measure oxidative stress in liver cells (e.g., HepG2) .
  • Apoptosis Markers : Western blot for caspase-3 activation in treated vs. untreated cells .

Methodological Notes

  • Crystallography : Refine structures using SHELXL-2018 with twin refinement for high-resolution data .
  • Safety : Follow GHS guidelines (e.g., PPE, fume hoods) due to potential respiratory irritation .
  • Data Reproducibility : Archive raw NMR and MS spectra in repositories like PubChem for peer validation .

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